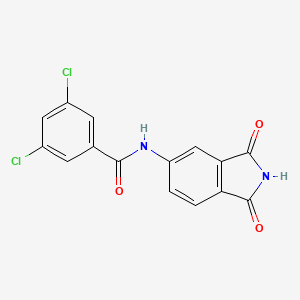

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Description

3,5-Dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with two chlorine atoms at the 3 and 5 positions. The isoindole moiety is functionalized with a 1,3-dioxo group, contributing to its electron-deficient aromatic system. This structural motif is common in pharmaceuticals and agrochemicals, where the dichloro substitution enhances metabolic stability and binding affinity to target proteins.

Properties

IUPAC Name |

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2N2O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYBUPJGAAXDJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and phthalic anhydride.

Formation of Isoindole: Phthalic anhydride undergoes a reaction with ammonia to form isoindole derivatives.

Amidation: The isoindole derivative is then reacted with 3,5-dichlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindole moiety.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution: Substituted derivatives with different nucleophiles.

Oxidation: Oxidized isoindole derivatives.

Reduction: Reduced isoindole derivatives.

Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

| Compound Name | Substituents on Benzamide | Isoindole Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| 3,5-Dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide | 3-Cl, 5-Cl | 1,3-dioxo, no additional substitution | ~343.16 (calculated) |

| 2-Chloro-5-iodo-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide | 2-Cl, 5-I | 1,3-dioxo, 2-methyl | 440.62 |

| N-(3,5-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide | N/A (propanamide linker) | 1,3-dioxo, 2-substituted | ~324.35 (calculated) |

Key Observations:

Halogen Substitution: The target compound’s 3,5-dichloro configuration contrasts with 2-chloro-5-iodo substitution in the iodo analog . Chlorine’s electron-withdrawing effect may improve metabolic stability compared to non-halogenated analogs.

Isoindole Modifications :

- The 2-methyl group in the iodo analog introduces steric hindrance, which could reduce rotational freedom or affect binding pocket accessibility .

- The propanamide-linked compound (N-(3,5-dimethylphenyl)-3-(1,3-dioxo-isoindol-2-yl)propanamide) replaces the benzamide with a flexible aliphatic chain, altering conformational dynamics and solubility .

Electronic Effects :

- The 1,3-dioxo group in all compounds creates an electron-deficient isoindole ring, favoring π-π stacking interactions. However, the dichloro compound’s benzamide may exhibit stronger dipole interactions due to symmetrical electron withdrawal.

Solubility and Lipophilicity:

Stability and Reactivity:

- Chlorine’s inductive effect stabilizes the benzamide against hydrolysis relative to non-halogenated analogs.

- The methyl group in the iodo analog’s isoindole could mitigate oxidative degradation at the 2-position .

Biological Activity

3,5-Dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Anticancer Properties

Research indicates that 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Antibacterial Activity

In addition to its anticancer effects, the compound has demonstrated antibacterial properties against multidrug-resistant strains. Notably:

- Target : FtsZ protein involved in bacterial cell division.

- Effectiveness : Exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) in preliminary studies .

Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university evaluated the effects of the compound on MCF-7 cells. The results indicated:

- IC50 Value : 15 µM after 48 hours of treatment.

- Cell Cycle Arrest : Induction of G2/M phase arrest was observed through flow cytometry analysis.

Study 2: Antibacterial Mechanism

In another study focusing on its antibacterial properties, the compound was tested against various gram-positive bacteria:

- Minimum Inhibitory Concentration (MIC) : Found to be 8 µg/mL for MRSA.

- Mechanism : It was suggested that the compound disrupts FtsZ polymerization, inhibiting bacterial division .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.